N-(2,6-diethylphenyl)-4-(pentanoylamino)benzamide
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Overview
Description
N-(2,6-diethylphenyl)-4-(pentanoylamino)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 2,6-diethylphenyl group and a pentanoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diethylphenyl)-4-(pentanoylamino)benzamide typically involves the reaction of 2,6-diethylphenylamine with 4-aminobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then reacted with pentanoyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-diethylphenyl)-4-(pentanoylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiobenzamides.
Scientific Research Applications
N-(2,6-diethylphenyl)-4-(pentanoylamino)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,6-diethylphenyl)-4-(pentanoylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-4-(pentanoylamino)benzamide
- N-(2,6-dichlorophenyl)-4-(pentanoylamino)benzamide
- N-(2,6-diethylphenyl)-4-(butanoylamino)benzamide
Uniqueness
N-(2,6-diethylphenyl)-4-(pentanoylamino)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the 2,6-diethylphenyl group can enhance its lipophilicity and membrane permeability, potentially improving its efficacy in biological systems.
Properties
Molecular Formula |
C22H28N2O2 |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-(2,6-diethylphenyl)-4-(pentanoylamino)benzamide |
InChI |
InChI=1S/C22H28N2O2/c1-4-7-11-20(25)23-19-14-12-18(13-15-19)22(26)24-21-16(5-2)9-8-10-17(21)6-3/h8-10,12-15H,4-7,11H2,1-3H3,(H,23,25)(H,24,26) |
InChI Key |
MUNWGESXQHJBER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2CC)CC |
Origin of Product |
United States |
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